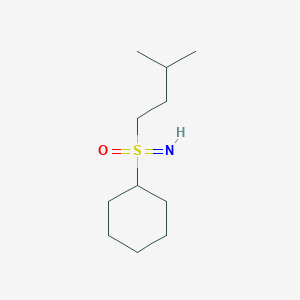
Pentanoic acid, 3-hydroxy-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-hydroxy-4,4-dimethyl- is an organic compound with the molecular formula C7H14O3 It is a derivative of pentanoic acid, featuring a hydroxyl group at the third carbon and two methyl groups at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-hydroxy-4,4-dimethyl- can be achieved through several methods. One common approach involves the hydroxylation of 4,4-dimethylpentanoic acid. This reaction typically requires a strong oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds with the addition of a hydroxyl group to the third carbon of the pentanoic acid backbone.
Industrial Production Methods
In an industrial setting, the production of Pentanoic acid, 3-hydroxy-4,4-dimethyl- may involve the catalytic oxidation of 4,4-dimethylpentanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-hydroxy-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4,4-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.
Substitution: Formation of 3-chloro-4,4-dimethylpentanoic acid or 3-amino-4,4-dimethylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-hydroxy-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 3-hydroxy-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third carbon can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The presence of the two methyl groups at the fourth carbon can affect the compound’s steric properties and its ability to interact with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid: A straight-chain alkyl carboxylic acid with the formula C5H10O2.
2,4-Dimethylpentanoic acid: A derivative of pentanoic acid with two methyl groups at the second and fourth carbons.
3-Hydroxypentanoic acid: A derivative of pentanoic acid with a hydroxyl group at the third carbon.
Uniqueness
Pentanoic acid, 3-hydroxy-4,4-dimethyl- is unique due to the combination of a hydroxyl group and two methyl groups on the pentanoic acid backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88790-07-2 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
UMVNKAKAHIUGIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13208076.png)
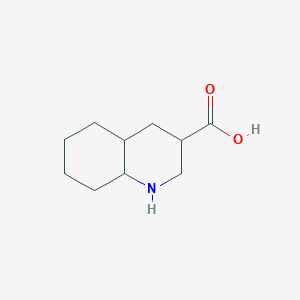
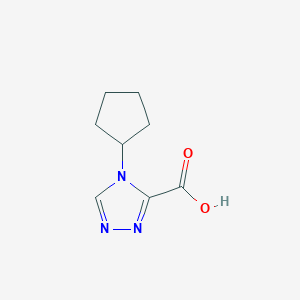
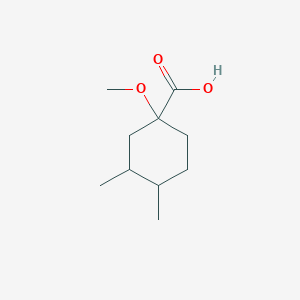
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B13208098.png)
![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
amine](/img/structure/B13208111.png)
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)
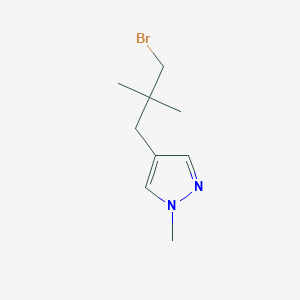
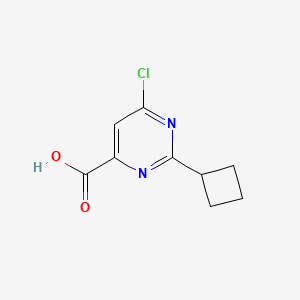
![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)
![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
